molecular formula C23H15ClN2OS2 B12455443 1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone

1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone

Cat. No.: B12455443
M. Wt: 435.0 g/mol
InChI Key: SLVGQUVMHOAIDW-UHFFFAOYSA-N
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Description

1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The presence of the quinoline moiety further enhances its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Phenothiazine Core: Starting with the chlorination of phenothiazine to introduce the chloro group at the 2-position.

    Quinoline Derivative Preparation: Synthesis of the quinoline-8-ylsulfanyl moiety through thiolation reactions.

    Coupling Reaction: Combining the phenothiazine and quinoline derivatives through a coupling reaction, often using reagents like sodium hydride or potassium carbonate in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, such as antipsychotic or anti-inflammatory activities.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone involves its interaction with various molecular targets:

    Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to its pharmacological effects, such as dopamine or serotonin pathways in the case of antipsychotic activity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.

    Quinoline Derivatives: Compounds like chloroquine, known for their antimalarial activity.

Uniqueness

1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone is unique due to the combination of the phenothiazine and quinoline moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H15ClN2OS2

Molecular Weight

435.0 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-quinolin-8-ylsulfanylethanone

InChI

InChI=1S/C23H15ClN2OS2/c24-16-10-11-20-18(13-16)26(17-7-1-2-8-19(17)29-20)22(27)14-28-21-9-3-5-15-6-4-12-25-23(15)21/h1-13H,14H2

InChI Key

SLVGQUVMHOAIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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